

In-depth Technical Guide to (2S,3R)-2-Aminobutane-1,3-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(2S,3R)-2-aminobutane-1,3-diol**, also known as L-allo-threoninol. It details the compound's chemical identity, including its CAS number and structure, and summarizes its key physicochemical properties. This document outlines a detailed experimental protocol for a stereoselective synthesis route. Furthermore, it explores the potential biological activity of this compound, drawing parallels with its enantiomer and suggesting a likely mechanism of action involving the inhibition of methionine adenosyltransferase, a critical enzyme in cellular metabolism. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure

(2S,3R)-2-aminobutane-1,3-diol is a chiral amino alcohol. It is the C-3 epimer of (2S,3S)-2-aminobutane-1,3-diol (L-threoninol). The (2S,3R) stereoisomer is also referred to as L-allo-threoninol.

CAS Number: 108102-50-7.[\[1\]](#) It is important to note that this CAS number is also associated with its enantiomer, (2R,3S)-2-aminobutane-1,3-diol, which is also known as L-allo-threoninol in some contexts.[\[1\]](#)

Molecular Formula: C₄H₁₁NO₂

Structure:

Chemical Structure of **(2S,3R)-2-aminobutane-1,3-diol**

SMILES: C--INVALID-LINK--N">C@HO

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminobutane-1,3-diol. Note that these properties are generally not stereoisomer-specific in many databases.

Property	Value	Reference
Molecular Weight	105.14 g/mol	[1] [2]
XLogP3-AA	-1.6	[1] [2]
Hydrogen Bond Donor Count	3	[1] [2]
Hydrogen Bond Acceptor Count	3	[1] [2]
Rotatable Bond Count	2	[1] [2]
Exact Mass	105.078978594 Da	[1] [2]
Topological Polar Surface Area	66.5 Å ²	[1] [2]
Heavy Atom Count	7	[1] [2]
Formal Charge	0	[1] [2]
Complexity	49	

Experimental Protocols: Synthesis

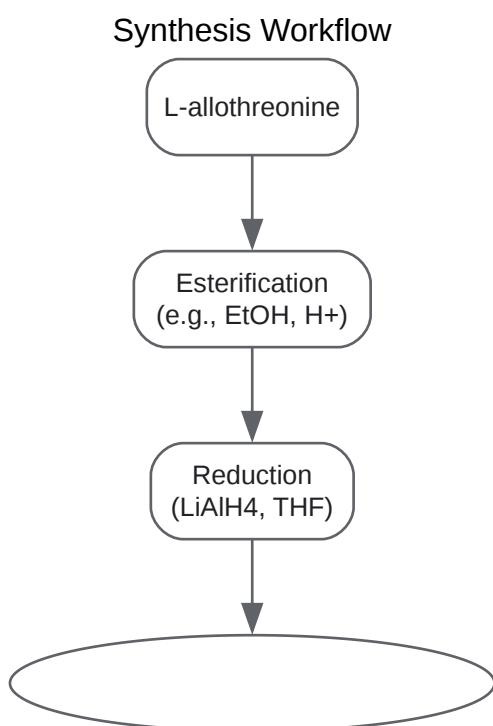
A common and effective method for the stereoselective synthesis of 2-amino-1,3-diols is the reduction of the corresponding amino acid ester. The following protocol is adapted from the synthesis of L-threoninol and is applicable for the preparation of **(2S,3R)-2-aminobutane-1,3-diol** from L-allothreonine.[\[3\]](#)

Synthesis of L-allothreonine

A simple procedure for obtaining L-allothreonine involves the separation of a diastereomeric mixture.[4]

Experimental Protocol:

- A mixture of N-acetyl-L-allothreonine and N-acetyl-D-threonine is converted to their ammonium salts.
- The mixture is treated with ethanol to precipitate ammonium N-acetyl-D-threoninate as the less-soluble diastereoisomeric salt.
- After separation by filtration, the N-acetyl-L-allothreonine is obtained from the filtrate.
- The N-acetyl-L-allothreonine is then hydrolyzed in hydrochloric acid to yield L-allothreonine.
- Recrystallization from water can be performed to achieve high diastereomeric excess (>99% de).[4]


Reduction of L-allothreonine to (2S,3R)-2-aminobutane-1,3-diol

This protocol details the reduction of the amino acid ester to the corresponding amino alcohol.

Experimental Protocol:

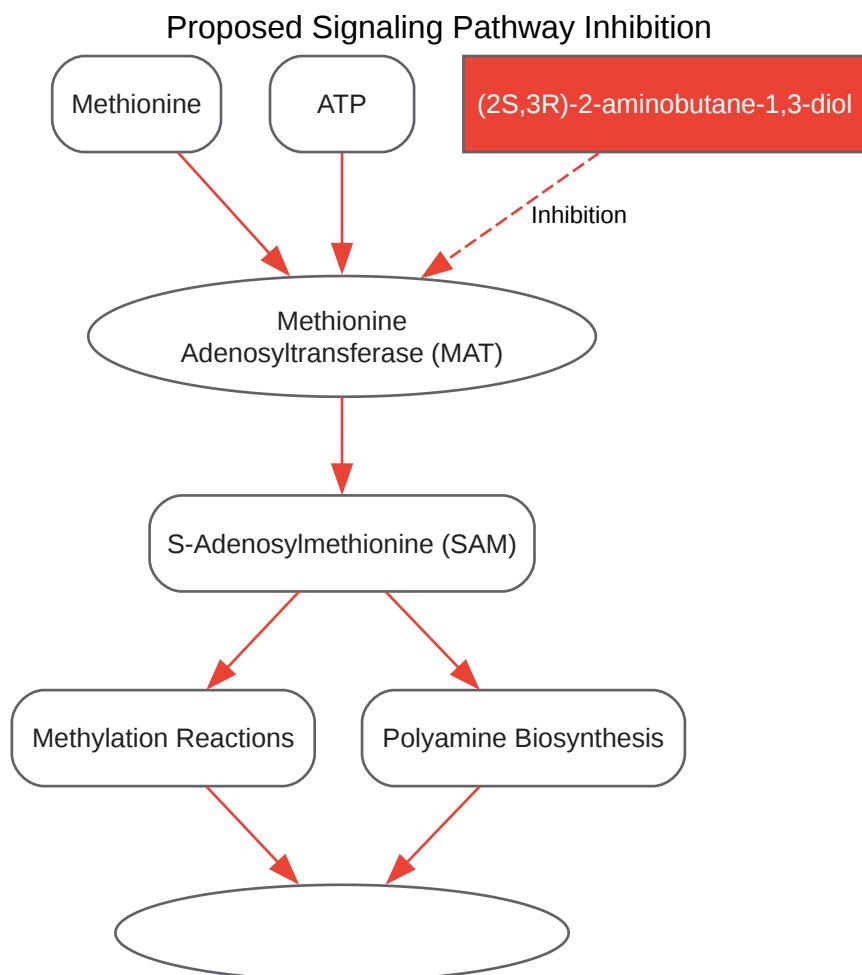
- Suspend lithium aluminum hydride (LiAlH_4 , 4 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Dissolve L-allothreonine ethyl ester (1 equivalent) in anhydrous THF.
- Add the L-allothreonine ethyl ester solution dropwise to the LiAlH_4 suspension over 1.5 hours at 0 °C (ice bath).
- After the addition is complete, reflux the reaction mixture for 3 hours.

- Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of 0.1N HCl.
- Remove the resulting lithium salts by filtration.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **(2S,3R)-2-aminobutane-1,3-diol**.^[3]

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **(2S,3R)-2-aminobutane-1,3-diol**.

Biological Activity and Potential Applications


(2S,3R)-2-aminobutane-1,3-diol is recognized as a valuable chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.^[5] Its unique stereochemistry can enhance the efficacy and specificity of the final drug products.^[5] It also finds applications in biochemical research for studying amino acid metabolism and protein synthesis, and in cosmetic formulations for its moisturizing properties.^[5]

Potential Antimicrobial Activity

While direct studies on the antimicrobial activity of **(2S,3R)-2-aminobutane-1,3-diol** are limited, its enantiomer, D-allo-threoninol, has been shown to inhibit the growth of *Escherichia coli*, *Bacillus subtilis*, and *Staphylococcus aureus* in vitro. This inhibitory effect is attributed to its interaction with methionine adenosyltransferase (MAT), a key enzyme in the biosynthesis of S-adenosylmethionine (SAM). By binding to MAT, D-allo-threoninol prevents the formation of the MAT-coenzyme A complex, thereby inhibiting protein synthesis and cell division. Given the structural similarity, it is plausible that **(2S,3R)-2-aminobutane-1,3-diol** may exhibit similar antimicrobial properties through the same mechanism of action.

Proposed Mechanism of Action: Inhibition of Methionine Adenosyltransferase

Methionine adenosyltransferase (MAT) catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl group donor and is crucial for the biosynthesis of polyamines, both of which are essential for cell growth and proliferation. Inhibition of MAT disrupts these vital cellular processes, leading to an antimicrobial effect. The proposed mechanism involves the 2-aminobutane-1,3-diol molecule acting as a competitive inhibitor of methionine at the active site of the MAT enzyme.

[Click to download full resolution via product page](#)

Proposed mechanism of action via inhibition of the Methionine Adenosyltransferase pathway.

Conclusion

(2S,3R)-2-aminobutane-1,3-diol is a stereochemically defined molecule with significant potential as a chiral building block in the pharmaceutical industry. Its synthesis can be achieved through stereoselective methods, and its structural similarity to known antimicrobial agents suggests a promising avenue for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound, particularly its specific interactions with methionine adenosyltransferase and its efficacy in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. L-Threoninol synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-depth Technical Guide to (2S,3R)-2-Aminobutane-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112641#2s-3r-2-aminobutane-1-3-diol-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com